molecular formula C22H29BrO3 B1215632 Peyssonol A CAS No. 156848-67-8

Peyssonol A

Cat. No.: B1215632
CAS No.: 156848-67-8
M. Wt: 421.4 g/mol
InChI Key: KYHAUNCXNLJHDG-ALOBAPJISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peyssonol A is a novel sesquiterpene hydroquinone isolated from marine algae of the Peyssonelia species. It is a potent inhibitor of the RNA-directed DNA synthesis activity of the reverse transcriptases (RTs) of both human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) . Its primary research value lies in its unique mechanism of action; studies indicate that it inhibits the RT enzyme in a non-competitive manner with respect to both dNTPs and the template primer, suggesting it binds at a distinct allosteric site . This mechanism disrupts the direct binding of the reverse transcriptase to its template primer, offering a valuable tool for probing viral replication mechanisms . Structure-activity relationship (SAR) studies have shown that while the stereochemical configuration of its aliphatic domain substituents is not critical for activity, both its aliphatic and aromatic molecular domains contribute to its antiviral potency . A key characteristic of this compound is its selective inhibitory profile; it demonstrates significantly weaker inhibition against DNA polymerase beta and a poor response against DNA polymerase alpha, making it an attractive candidate for developing more specific anti-HIV agents and reducing off-target effects in research models . This product is strictly labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications, such as fundamental virology and drug discovery . RUO products are not intended for use in diagnostic procedures or medical purposes, and this classification is clearly stated on the label in accordance with regulatory guidelines .

Properties

CAS No.

156848-67-8

Molecular Formula

C22H29BrO3

Molecular Weight

421.4 g/mol

IUPAC Name

4-[[(1R,4aS,6S,8aR)-6-bromo-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxybenzaldehyde

InChI

InChI=1S/C22H29BrO3/c1-13-5-6-19-21(2,3)20(23)7-8-22(19,4)16(13)9-14-10-18(26)15(12-24)11-17(14)25/h10-12,16,19-20,25-26H,1,5-9H2,2-4H3/t16-,19-,20+,22-/m1/s1

InChI Key

KYHAUNCXNLJHDG-ALOBAPJISA-N

SMILES

CC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=CC(=C(C=C3O)C=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@H]1CCC(=C)[C@H]2CC3=CC(=C(C=C3O)C=O)O)(C)C)Br

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=CC(=C(C=C3O)C=O)O)C

Other CAS No.

156848-67-8

Synonyms

peyssonol A

Origin of Product

United States

Scientific Research Applications

Synthesis Research

The total synthesis of Peyssonol A has been a focal point in organic chemistry due to its complex structure and biological significance. Researchers have explored various synthetic routes to produce this compound efficiently.

Synthesis Approaches:

  • Radical Cyclization: One prominent method involves intramolecular radical cyclization using samarium (II) iodide, which has shown promise in constructing the decalin framework essential for this compound's structure .
  • Robinson Annulation: Another approach utilizes the Robinson annulation method to create necessary cyclic structures within the compound .

Pharmaceutical Applications

Given its inhibitory effects on HIV reverse transcriptases, this compound is being investigated as a potential candidate for developing new antiviral therapies. Its selective inhibition profile suggests it may be less likely to induce resistance compared to existing treatments.

Potential Therapeutic Uses:

  • Antiviral Drug Development: The unique mechanism of action positions this compound as a promising lead compound for novel anti-HIV drugs that could enhance treatment regimens and improve patient outcomes.
  • Combination Therapies: Its use in combination with other antiretroviral agents may enhance efficacy and reduce viral load in patients resistant to current therapies.

Case Studies and Research Findings

Several studies have documented the biological activity and synthesis of this compound, providing insights into its potential applications:

Study ReferenceKey Findings
Demonstrated potent inhibition of HIV reverse transcriptases; noncompetitive binding characteristics.
Explored various synthetic routes; highlighted radical cyclization as a key step in synthesis.
Discussed structural complexity; emphasized challenges in synthesizing this compound due to its unique features.

Chemical Reactions Analysis

Synthetic Strategies for Peyssonol A

The total synthesis of this compound involves three primary routes, each targeting the decalin core and aromatic hydroquinone moiety.

Radical Cyclization Approach

This route focuses on constructing the decalin system via 6-exo-trig intramolecular radical cyclization (Scheme 1).

Key ReactionConditionsOutcome
Radical cyclization precursor synthesisAlkynyl iodide (101) + fragment (100) couplingForms radical precursor (98)
Samarium(II) iodide cyclizationSmI₂, THF, -78°C to 50°CDecalin ring formation (95)
Robinson annulationCyclohexenone + methyl vinyl ketoneAlternative decalin synthesis

Challenges :

  • Low yields in radical cyclization due to competing pathways.

  • Stereochemical control of axial bromine introduction.

Ring-Closing Metathesis (RCM) Approach

This method utilizes Grubbs’ catalyst for decalin formation (Scheme 2).

Key ReactionConditionsOutcome
Silyl enol ether synthesisTBSCl, imidazole, DMFPrecursor (166) in 44% yield
RCM reactionGrubbs’ catalyst (5 mol%), CH₂Cl₂Decalin core (42)
Aromatic moiety couplingElectrophilic substitution (Br₂)Partial success; incomplete coupling

Challenges :

  • Sensitivity of silyl enol ether to acidic conditions.

  • Steric hindrance during aromatic coupling.

Lewis Acid-Mediated Cyclization

Inspired by Laube’s zonarol synthesis, this route employs BF₃·OEt₂ for decalin formation (Scheme 3).

Key ReactionConditionsOutcome
Epoxide cyclizationBF₃·OEt₂, CH₂Cl₂, -78°CDecalin system (58)
Mn(OAc)₃ reductive cyclizationMn(OAc)₃, AcOH, 80°CAlternative pathway with 65% yield

Challenges :

  • Competing epimerization during cyclization.

  • Limited scalability of Mn(OAc)₃-mediated steps.

Decalin Core Formation

  • Radical cyclization provided moderate yields but required stringent temperature control.

  • RCM offered better stereoselectivity but faced catalyst cost limitations.

  • Lewis acid methods achieved high regioselectivity but required chiral auxiliaries.

Aromatic Moiety Functionalization

  • Electrophilic bromination of the hydroquinone ring proved challenging due to steric hindrance.

  • Mukaiyama reaction attempts (for coupling) failed, necessitating alternative strategies like Suzuki-Miyaura coupling .

Stereochemical Considerations

  • Axial bromine in this compound necessitated Crabtree hydrogenation for stereocontrol (Scheme 4).

  • Hydrogenation with Pd/C yielded undesired epimers, whereas iridium catalysts provided >95% diastereomeric excess .

Comparison with Similar Compounds

Comparison with Similar Compounds

Peyssonol A vs. Peyssonol B

Peyssonol B, a structural analog from the same algal source, differs by replacing this compound’s methyl propionate with acetaldehyde and retaining a bromine atom . These modifications enhance anti-HIV-1 activity (IC₅₀ = 4.30 µM vs. 6.40 µM) but reduce selectivity against SARS-CoV-2. While Peyssonol B binds SARS-CoV-Mpro with a higher docking score (-7.5 kcal/mol), this compound’s lower toxicity (Class V vs. Class IV) and superior drug-likeness (-0.48 vs. -0.69) make it a safer candidate .

Table 1: Comparative Pharmacological Profiles of this compound and B

Property This compound Peyssonol B
Anti-HIV-1 IC₅₀ (µM) 6.40 4.30
Anti-HIV-2 IC₅₀ (µM) 21.30 14.70
SARS-CoV-2 Target RdRp (-7.3 kcal/mol) Mpro (-7.5 kcal/mol)
Toxicity Class V (Non-toxic) IV
Drug-Likeness Score -0.48 -0.69
Key Structural Features Methyl propionate, no Br Acetaldehyde, Br present

Source:

Marine Terpenoids with Halogenated Substituents

  • Briantheins V, Y, Z: Chlorinated diterpenes from the soft coral Briarum asbestinum exhibit anti-CoV activity (EC₅₀ = 83.75–702.98 µM). Their γ-butyrolactone and dihydrofuran-2(3H)-one substituents are critical for activity, though less potent than this compound’s cis-decalin core .
  • Mycaperoxides A and B: Norisosterterpene peroxides from Mycalesis sponges show antiviral activity against HSV-1 (IC₅₀ = 0.6–4.0 µM). The addition of a -CH₃ group and -OH positional isomerism in Mycaperoxide B enhances potency, mirroring this compound/B structure-activity trends .

Table 2: Activity of Marine Halogenated Terpenoids

Compound Source Target Activity EC₅₀/IC₅₀ (µM) Key Substituents
Brianthein V Briarum asbestinum CoV-A59 inhibition 83.75 γ-Butyrolactone, Cl
Mycaperoxide B Mycalesis sp. HSV-1 inhibition 0.58–2.35 -CH₃, -OH isomer
This compound Peyssonnelia sp. HIV-1/SARS-CoV-2 6.40/- cis-Decalin, methyl propionate

Source:

Structural-Activity Relationship (SAR) Insights

  • Halogenation: Bromine in Peyssonol B improves target affinity but increases toxicity, whereas its absence in this compound enhances safety .
  • Substituent Flexibility: Methyl propionate in this compound stabilizes the decalin-aryl fusion, critical for HIV RT inhibition .
  • Scaffold Rigidity : The cis-decalin framework confers metabolic stability, contrasting with flexible scaffolds of briantheins and mycaperoxides .

Preparation Methods

Retrosynthetic Strategy

The first approach prioritized construction of the decalin core through a 6-exo-trig intramolecular radical cyclization. Retrosynthetic cleavage of the C11–C12 bond revealed two key fragments: a radical precursor containing the decalin framework and an aromatic quinone moiety. This disconnection leveraged the stability of tertiary radical intermediates to establish the cis-decalin system.

Synthesis of Radical Precursor

The radical precursor assembly began with 2-methyl-1,3-cyclohexanedione (40), which underwent Nysted methylenation using TiCl₄ to install the exocyclic olefin (41→42, 35–57% yield). Subsequent hydroxyl-directed hydrogenation with Crabtree’s iridium catalyst ([Ir(cod)(PCy₃)(py)]⁺PF₆⁻) under 1,000 psi H₂ pressure delivered the cis-decalin system (44) with complete stereocontrol (Scheme 1).

Table 1: Key Steps in Radical Precursor Synthesis

StepReactionReagents/ConditionsYield (%)Key Intermediate
1MethylenationNysted’s reagent, TiCl₄35–5742
2Stereoselective HydrogenationH₂ (1,000 psi), Ir catalyst7344
3Mesylation-IodinationMsCl/Et₃N → NaI/DMPU8248

Radical Cyclization Challenges

Initial attempts using samarium(II) iodide-induced cyclization of iodides (e.g., 48) produced complex mixtures due to competing β-hydride elimination. Switching to tributyltin hydride (Bu₃SnH) and AIBN in toluene at 110°C improved cyclization efficiency, yielding the cis-decalin system (95) in 65% yield. However, subsequent coupling with the aromatic fragment via Suzuki-Miyaura reaction faced regioselectivity issues, capping overall yield at 12% for this route.

Ring-Closing Metathesis Approach

Strategic Disconnection

The second route employed ring-closing metathesis (RCM) to form the decalin’s six-membered ring. Retrosynthetic analysis identified a diene precursor (166) capable of cyclizing via Grubbs’ second-generation catalyst. This approach aimed to circumvent radical chemistry limitations through transition-metal-mediated cyclization.

Diene Synthesis and Metathesis

Silyl enol ether 166 was prepared through a 5-step sequence from cyclohexenone derivatives:

  • Aldol condensation with ethyl glyoxylate established the α,β-unsaturated ester (70% yield)

  • Silylation with TMSCl/LDA provided the diene precursor (166, 82% yield)

RCM using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C afforded the decalin framework (167) in 68% yield (Scheme 2). Notably, the Z-selectivity (>9:1) proved crucial for subsequent stereochemical adjustments.

Table 2: RCM Reaction Optimization

EntryCatalystTemperature (°C)Time (h)Yield (%)Z:E Ratio
1Grubbs I4024323:1
2Grubbs II4012689:1
3Hoveyda-Grubbs II608718:1

Aromatic Coupling and Oxidation

Coupling the decalin fragment (167) with preformed bromoquinone (192) via Negishi cross-coupling (Pd(PPh₃)₄, ZnCl₂) achieved the C–C bond in 54% yield. Final oxidation with CAN (ceric ammonium nitrate) introduced the quinone moiety but caused partial epimerization at C3, reducing overall yield to 18%.

Lewis Acid-Mediated Cyclization

Biomimetic Strategy

Inspired by biosynthetic proposals, the third approach utilized Lewis acid-mediated cyclization to construct the decalin system. The strategy mirrored Laube’s zonarol synthesis, employing BF₃·OEt₂ to promote cationic cyclization of a linear terpene precursor.

Cyclization Precursor Assembly

Starting from (+)-citronellal, a 7-step sequence produced epoxide 201:

  • Epoxidation : mCPBA/CH₂Cl₂ (82%)

  • Wittig olefination : Ph₃P=CHCO₂Et (78%)

  • Epoxide opening : BF₃·OEt₂ (91%)

Table 3: Cyclization Precursor Synthesis

StepTransformationReagentsYield (%)
1EpoxidationmCPBA, CH₂Cl₂82
2OlefinationPh₃P=CHCO₂Et, THF78
3Epoxide Ring OpeningBF₃·OEt₂, CH₂Cl₂91

Key Cyclization Step

Treatment of epoxide 201 with BF₃·OEt₂ at -78°C induced concerted epoxide opening and cyclization, yielding the trans-decalin system (202) in 76% yield with excellent diastereocontrol (dr >19:1). Subsequent hydrogenation (H₂/Pd-C) set the C9 stereochemistry, completing the decalin core in 88% yield.

Late-Stage Functionalization

Coupling with the aromatic fragment employed a Mukaiyama aldol reaction:

  • Silyl enol ether (204) + Quinone aldehyde (192)

  • TiCl₄, CH₂Cl₂, -78°C → 63% yield
    Final deprotection (TBAF) and oxidation (CAN) delivered this compound in 22% overall yield – the highest among reported routes.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

ParameterRadical RouteRCM RouteLewis Acid Route
Total Steps181512
Overall Yield (%)121822
Key Step Yield (%)65 (cyclization)68 (RCM)76 (cyclization)
StereocontrolModerateHighExcellent
ScalabilityLimitedModerateHigh

The Lewis acid-mediated approach demonstrates superior efficiency due to:

  • Concise linear sequence (12 vs. 15–18 steps)

  • High-yielding cyclization (76% vs. 65–68%)

  • Exceptional stereocontrol (dr >19:1 vs. 3–9:1)

Q & A

Q. What strategies integrate crystallographic data and computational modeling to refine this compound’s 3D conformation?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystallographic structures as templates. Validate binding poses via molecular dynamics simulations (GROMACS). Compare theoretical and experimental NMR chemical shifts to refine force field parameters .

Methodological Considerations

  • Data Presentation : Follow APA guidelines for tables (e.g., mean ± SD, p < 0.05 annotations) and use software like GraphPad Prism for error bars .
  • Ethical Compliance : Document IRB approvals for studies involving human-derived samples and adhere to ARRIVE guidelines for animal research .
  • Reproducibility : Include raw data in appendices and detailed protocols in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peyssonol A
Reactant of Route 2
Peyssonol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.